N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide
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Overview
Description
The compound “N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound also known as a fused ring system that is made up of a benzene ring and a furan ring . The molecule also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent, and a propanamide group, which is derived from propanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS) are not available .Scientific Research Applications
Metabolism and Disposition
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide and related compounds have been studied for their metabolism and disposition in the human body. For instance, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist with a similar benzofuran structure, were investigated, showing principal elimination via feces and identification of metabolites resulting from oxidation of the benzofuran ring (Renzulli et al., 2011).
Chemical Synthesis
The methoxycarbonylation of phenylethyne catalyzed by palladium complexes showcases the chemical versatility of benzofuran derivatives in synthesizing unsaturated esters or α,ω-diesters, indicating their significance in organic synthesis and potential industrial applications (Magro et al., 2010).
Biological Activity
Benzofuran hydroxamic acids, as rigid analogs of simple phenyl hydroxamates, have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. This suggests their potential in developing anti-inflammatory drugs (Ohemeng et al., 1994).
Molecular Structure Analysis
A study on the molecular structure, antioxidant activity, and DFT calculations of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provides insights into the electronic properties and chemical reactivity of such compounds, demonstrating their potential in pharmaceutical applications (Demir et al., 2015).
Potential Therapeutic Applications
Research on 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6) has shown promising results in ameliorating Alzheimer's disease phenotypes, highlighting the therapeutic potential of benzofuran derivatives in treating neurodegenerative diseases (Lee et al., 2018).
Mechanism of Action
The mechanism of action of this compound is not known as it likely depends on its intended use or biological activity. Benzofuran derivatives are found in a variety of pharmaceuticals and biologically active compounds, where they can interact with various enzymes, receptors, and biological pathways .
Safety and Hazards
Future Directions
The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other molecules. Benzofuran derivatives are of interest in medicinal chemistry and materials science, so this compound could have potential applications in these areas .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12(2)21(24)22-15-7-10-18-17(11-15)13(3)20(26-18)19(23)14-5-8-16(25-4)9-6-14/h5-12H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLFHZOFZLTYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)C)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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